4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and thiourea.
Formation of Intermediate: The intermediate 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine is formed by reacting 2-chloro-4-fluoroacetophenone with thiourea in the presence of bromine and dry ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, such as those mediated by Toll-like receptors (TLRs), to exert its effects
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenylboronic acid: This compound shares the 2-chloro-4-fluorophenyl group but differs in its boronic acid functionality.
4-(2-Chloro-4-fluorophenyl)-3-(3-thienyl)-1H-pyrazol-5-amine: Another compound with a similar phenyl group but different heterocyclic structure.
Uniqueness
4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific combination of the pyrrolidine ring and the 2-chloro-4-fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14ClFN2 |
---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-9(11(14)6-15)8-3-2-7(13)4-10(8)12/h2-4,9,11H,5-6,14H2,1H3 |
InChI Key |
DCKYJCPKCUCXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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